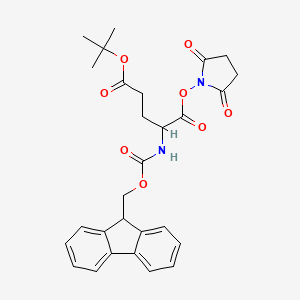
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with two hydroxymethyl groups at the 3 and 4 positions, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol typically involves the enantioselective reduction of pyrrolidine derivatives. One common method is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantiomeric excess . Another approach involves the use of ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyrrolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl positions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in drug development .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it an excellent probe for investigating stereospecific biochemical processes .
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules. Its versatility makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biochemical pathways . This interaction is crucial for its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-Pyrrolidine-3,4-diyl)dimethanol: This enantiomer has similar chemical properties but different biological activities due to its opposite stereochemistry.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with distinct applications in medicinal chemistry.
Uniqueness: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form enantiomerically pure compounds makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
ZRERAZQFEFFXSJ-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)CO)CO |
Kanonische SMILES |
C1C(C(CN1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


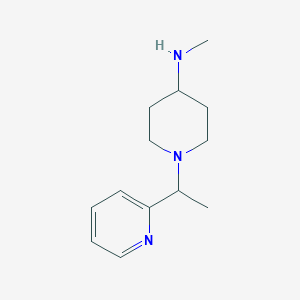
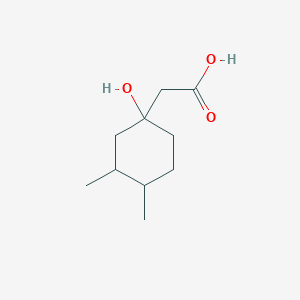
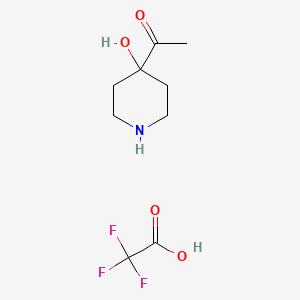
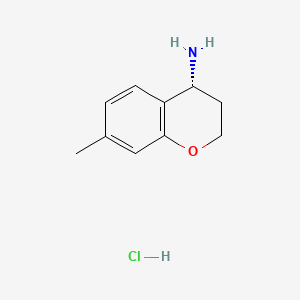
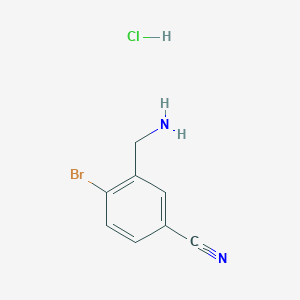
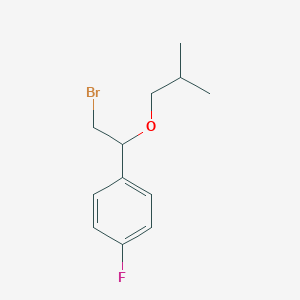
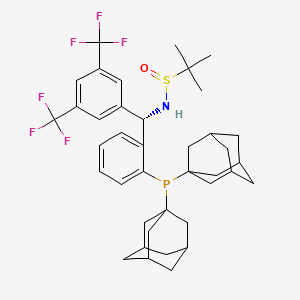

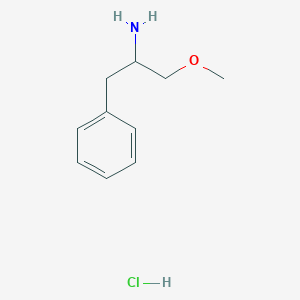



![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
